molecular formula C7H5BrClF B3241507 1-Bromo-5-chloro-2-fluoro-3-methylbenzene CAS No. 146948-69-8

1-Bromo-5-chloro-2-fluoro-3-methylbenzene

Cat. No.: B3241507
CAS No.: 146948-69-8
M. Wt: 223.47
InChI Key: ZULRYKNSOMUWPN-UHFFFAOYSA-N
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Description

1-Bromo-5-chloro-2-fluoro-3-methylbenzene is an aromatic compound with the molecular formula C7H5BrClF. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring along with a methyl group. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-5-chloro-2-fluoro-3-methylbenzene can be synthesized through several methods, including halogenation reactions. One common method involves the bromination of 5-chloro-2-fluoro-3-methylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination .

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-5-chloro-2-fluoro-3-methylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromo-5-chloro-2-fluoro-3-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Bromo-5-chloro-2-fluoro-3-methylbenzene exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the electron-withdrawing effects of the halogen atoms facilitate the displacement of the halogen by a nucleophile. This process involves the formation of a transition state where the nucleophile attacks the carbon atom bonded to the halogen .

Comparison with Similar Compounds

  • 1-Bromo-3-chloro-5-fluorobenzene
  • 1-Bromo-2-chloro-4-fluorobenzene
  • 1-Bromo-4-chloro-2-fluorobenzene

Comparison: 1-Bromo-5-chloro-2-fluoro-3-methylbenzene is unique due to the presence of a methyl group, which can influence its reactivity and physical properties compared to other similar compounds. The position of the halogen atoms and the methyl group on the benzene ring can significantly affect the compound’s chemical behavior and its applications in various fields .

Properties

IUPAC Name

1-bromo-5-chloro-2-fluoro-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClF/c1-4-2-5(9)3-6(8)7(4)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULRYKNSOMUWPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101271734
Record name 1-Bromo-5-chloro-2-fluoro-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101271734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146948-69-8
Record name 1-Bromo-5-chloro-2-fluoro-3-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146948-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-5-chloro-2-fluoro-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101271734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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